molecular formula C17H16FN3O2S B5787737 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5787737
M. Wt: 345.4 g/mol
InChI Key: HBRJXBJPVSBEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2006 by scientists at Bayer Healthcare AG and has since been the subject of numerous scientific studies.

Mechanism of Action

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 works by binding to the heme group of sGC, which is required for the enzyme's activity. This binding prevents the conversion of GTP to cGMP, leading to an accumulation of GTP and a decrease in cGMP levels. The resulting increase in GTP levels leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce pulmonary artery pressure and improve cardiac function. In vitro studies have demonstrated that this compound 73-6691 can inhibit platelet aggregation, suggesting potential applications in the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 is its high selectivity for sGC, which minimizes off-target effects. However, the compound has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain applications. Additionally, the cost of synthesizing this compound 73-6691 may be prohibitive for some research labs.

Future Directions

Future research on 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 is likely to focus on its potential therapeutic applications in a variety of disease states. The compound's ability to improve blood flow and reduce pulmonary artery pressure suggests potential applications in the treatment of pulmonary hypertension and heart failure. Additionally, the compound's ability to inhibit platelet aggregation may have applications in the treatment of thrombotic disorders. Further studies are needed to fully understand the potential of this compound 73-6691 as a therapeutic agent.

Synthesis Methods

The synthesis of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 involves several steps, including the reaction of 4-(propionylamino)aniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product. The synthesis of this compound 73-6691 has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 has been studied for its potential therapeutic applications in a variety of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by inhibiting sGC, which is an enzyme involved in the production of cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 73-6691 increases the levels of cGMP in the body, leading to vasodilation and improved blood flow.

properties

IUPAC Name

3-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-6-8-14(9-7-13)20-17(24)21-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRJXBJPVSBEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.